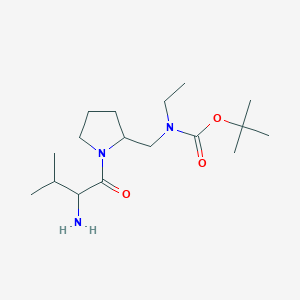

tert-Butyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate

Description

tert-Butyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate (CAS: 1401669-07-5) is a chiral carbamate derivative featuring a pyrrolidine scaffold substituted with a tert-butyl carbamate group and an ethylcarbamoyl side chain. Its molecular formula is C₁₇H₃₃N₃O₃, with a molecular weight of 327.46 g/mol and a purity of 97% . The compound’s stereochemistry is defined by two (S)-configured chiral centers: one at the pyrrolidine ring and another at the 2-amino-3-methylbutanoyl moiety. This structure is commonly utilized in peptide synthesis and medicinal chemistry as a protective group or intermediate for bioactive molecules targeting protease inhibition or receptor modulation.

Properties

Molecular Formula |

C17H33N3O3 |

|---|---|

Molecular Weight |

327.5 g/mol |

IUPAC Name |

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate |

InChI |

InChI=1S/C17H33N3O3/c1-7-19(16(22)23-17(4,5)6)11-13-9-8-10-20(13)15(21)14(18)12(2)3/h12-14H,7-11,18H2,1-6H3 |

InChI Key |

YPGGLGFDBRYUPH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1CCCN1C(=O)C(C(C)C)N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the amino acid moiety, and the final coupling with the tert-butyl carbamate group. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify specific functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

tert-Butyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl (S)-2-(((S)-1-(((S)-1-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamoyl)pyrrolidine-1-carboxylate (58)

- Structure : Contains a valine-leucine-proline backbone with tert-butyl carbamate protection.

- Molecular Weight : Calculated as ~544.7 g/mol (C₂₆H₄₄N₄O₇).

- Key Differences :

- Additional methoxy and methyl groups on the leucine residue.

- Higher complexity due to tripeptide linkage.

- Physical Properties :

tert-Butyl (((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate

(S)-tert-Butyl (1-(5-fluoropyridin-2-yl)ethyl)carbamate

- Structure : Fluoropyridinyl substituent instead of pyrrolidine-proline backbone.

- Molecular Weight : 254.3 g/mol (C₁₂H₁₆FN₂O₂).

- Key Differences :

- Fluorine atom enhances electrophilicity and bioavailability.

- Simpler structure with fewer chiral centers.

- Similarity Score : 0.85 (compared to target compound) .

Key Observations:

Steric and Electronic Effects :

- The ethyl group in the target compound provides moderate steric bulk , whereas the cyclopropyl analogue offers greater rigidity. Fluorine in pyridinyl derivatives enhances polarity and metabolic resistance.

Synthetic Complexity :

- Compound 58 requires multi-step peptide coupling (EDC/HOBt), while simpler analogues (e.g., fluoropyridinyl) use cross-coupling reactions.

Thermal Stability :

- Compound 58’s broad melting range suggests conformational isomerism, absent in rigidified analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.